molecular formula C5H9ClN4O2 B585746 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride CAS No. 1197235-00-9

1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride

Cat. No.: B585746
CAS No.: 1197235-00-9
M. Wt: 192.603
InChI Key: JCQJYMDOUIIXPF-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride typically involves the nitration of 1-(2-Aminoethyl)-1H-pyrazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The process includes careful control of temperature, concentration of reagents, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 1-(2-Aminoethyl)-3-amino-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Oxo derivatives of the pyrazole ring.

Scientific Research Applications

1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function.

Comparison with Similar Compounds

    1-(2-Aminoethyl)-1H-pyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitro-1H-pyrazole: Lacks the aminoethyl group, limiting its applications in biological studies.

Uniqueness: 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride is unique due to the presence of both the nitro and aminoethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-nitropyrazol-1-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2.ClH/c6-2-4-8-3-1-5(7-8)9(10)11;/h1,3H,2,4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQJYMDOUIIXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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